molecular formula C12H16N2O5S2 B5553217 1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid

1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid

Cat. No.: B5553217
M. Wt: 332.4 g/mol
InChI Key: AATUNHYGWHGDRX-UHFFFAOYSA-N
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Description

1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the sulfonylation of the piperidine ring, and the introduction of the carboxylic acid group. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(methylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-13-11(15)10-6-9(7-20-10)21(18,19)14-4-2-8(3-5-14)12(16)17/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATUNHYGWHGDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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